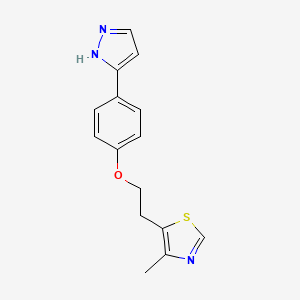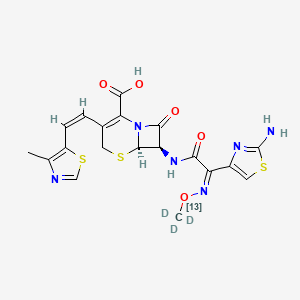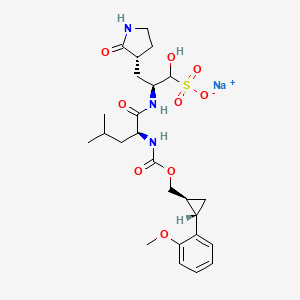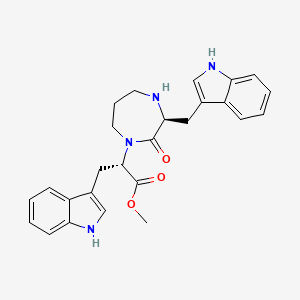
N6-iso-Propyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-iso-Propyladenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C13H19N5O4 and a molecular weight of 309.32 g/mol .
准备方法
The synthesis of N6-iso-Propyladenosine involves the modification of adenosine. One common synthetic route includes the alkylation of adenosine with isopropylamine under specific reaction conditions . Industrial production methods may vary, but they generally involve similar steps with optimized conditions for large-scale synthesis.
化学反应分析
N6-iso-Propyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered functional groups.
科学研究应用
N6-iso-Propyladenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Researchers use it to investigate cellular processes involving nucleosides.
Industry: It is utilized in the development of pharmaceuticals and as a tool in biochemical research.
作用机制
N6-iso-Propyladenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It acts as an agonist for A3 adenosine receptors, which are involved in various cellular pathways . This interaction leads to the activation of downstream signaling pathways that result in cell cycle arrest and programmed cell death.
相似化合物的比较
N6-iso-Propyladenosine is unique among purine nucleoside analogs due to its specific structure and high affinity for A3 adenosine receptors. Similar compounds include:
Adenosine: The parent compound with broader biological activity.
N6-Methyladenosine: Another nucleoside analog with different receptor affinities and biological effects.
N6-Benzyladenosine: A compound with similar antitumor properties but different receptor targets.
This compound stands out due to its potent and selective action on A3 adenosine receptors, making it a valuable tool in both research and potential therapeutic applications.
属性
分子式 |
C13H19N5O4 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9+,10?,13-/m1/s1 |
InChI 键 |
LILZBBGKOTULGC-ZIUXOXTBSA-N |
手性 SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
规范 SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)









![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)


